

Molecular Architecture & Isomer Classification

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Compound of Interest

Compound Name: 3-Methylhexyl Acetate

CAS No.: 50373-54-1

Cat. No.: B1417962

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3-Methylhexyl acetate (CAS: 50373-54-1) is a saturated aliphatic ester with the molecular formula

and a molecular weight of 158.24 g/mol . It features a chiral center at the C3 position of the alkyl chain, resulting in (R) and (S) enantiomers. However, in the context of structural (constitutional) isomerism, the challenge lies in distinguishing it from other

esters.

We categorize the relevant structural isomers into three distinct classes for analytical comparison:

Isomer Class	Representative Compound	Structural Difference	Key Analytical Challenge
Skeletal Isomer	4-Methylhexyl Acetate	Methyl branch position shifted from C3 to C4.	MS spectra are nearly identical; requires high-resolution GC (RI).
Linear Homolog	-Nonyl Acetate	Straight chain, no branching.	Higher boiling point; distinct fragmentation (stronger 43/61).
Functional Isomer	Isoamyl Butyrate	Ester linkage shifted (C5 alcohol + C4 acid).	Distinct MS base peaks (butyryl fragments vs. acetyl).

Synthetic Pathways & Process Control

To study these isomers, precise synthesis is required. The industry standard is Fischer Esterification, but for branched alcohols like 3-methylhexanol, steric hindrance at the

-position requires optimized thermal control to prevent elimination side-reactions (alkene formation).

Protocol: Acid-Catalyzed Esterification of 3-Methylhexanol

Objective: Synthesis of high-purity (>98%) **3-methylhexyl acetate**.

Reagents:

- 3-Methyl-1-hexanol (1.0 eq)
- Acetic Anhydride (1.2 eq) [Preferred over acetic acid for higher yield]
- Catalyst:

(conc., 0.5 mol%) or

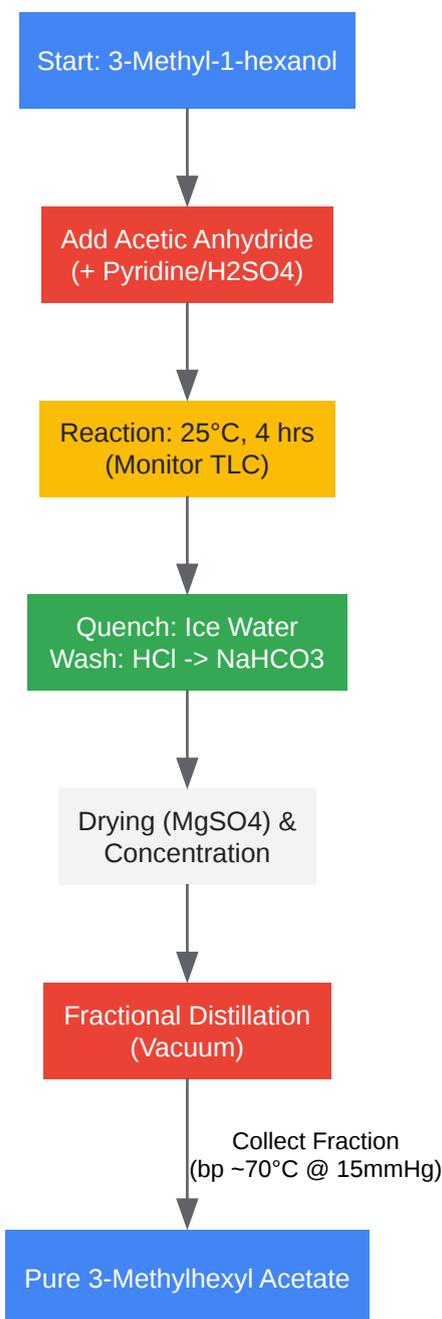
-TsOH.

- Solvent: Dichloromethane (DCM) or solvent-free (neat).

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a drying tube.
- Charging: Add 3-methyl-1-hexanol (0.1 mol) and pyridine (1.2 eq - acts as acid scavenger/catalyst promoter) to the flask. Cool to 0°C in an ice bath.
- Addition: Dropwise add Acetic Anhydride (0.12 mol) over 30 minutes. Note: Exothermic reaction. Maintain $T < 10^{\circ}\text{C}$ to minimize elimination.
- Reaction: Remove ice bath. Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).
- Quenching: Pour reaction mixture into ice-cold water (100 mL).
- Extraction: Extract with (mL). Wash combined organics with 1M HCl (remove pyridine), saturated (remove acid), and brine.
- Purification: Dry over , filter, and concentrate. Perform fractional distillation under reduced pressure (approx. 15 mmHg) to separate the ester from unreacted alcohol.

Workflow Visualization



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Figure 1: Synthetic workflow for the acetylation of branched alcohols, emphasizing the purification train required to remove unreacted alcohol which can interfere with bioassays.

Analytical Discrimination: GC-MS Strategy

Differentiation of

isomers is a classic problem in analytical chemistry. While NMR (

) provides definitive structural proof, GC-MS is the workhorse for complex mixtures (e.g., biological samples).

Mass Spectrometry Fragmentation Logic

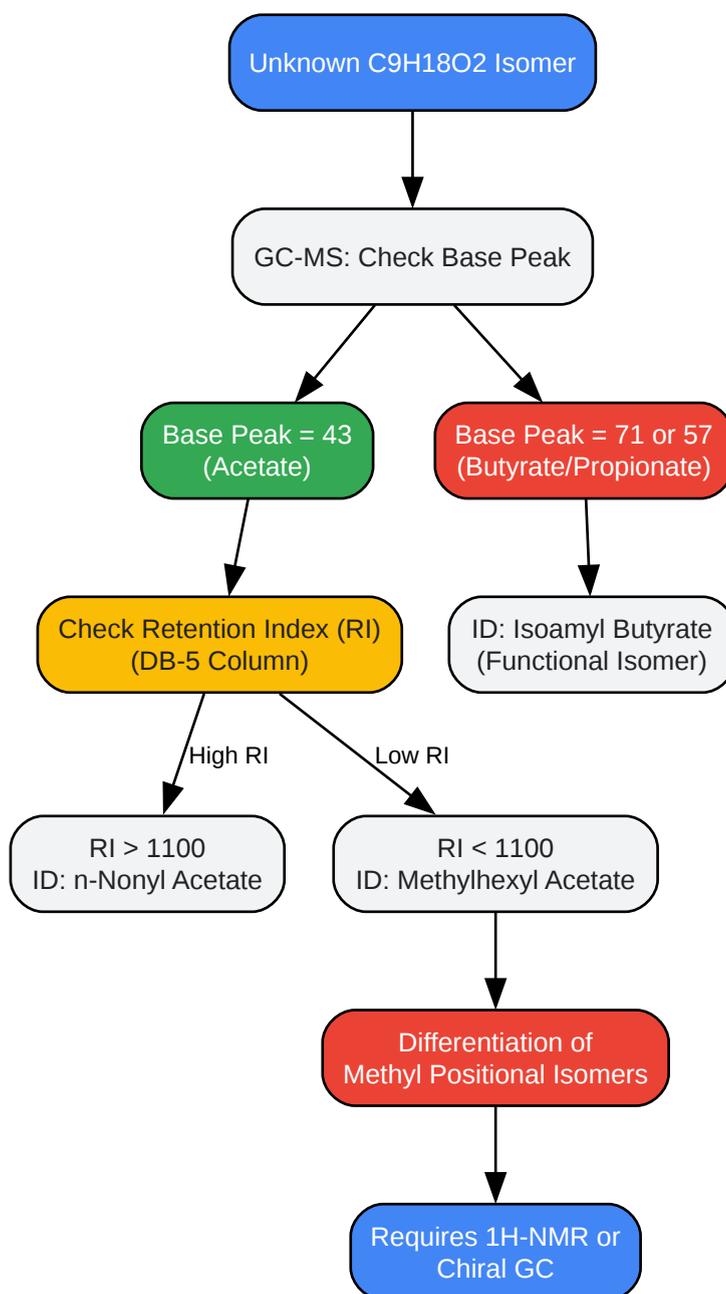
The fragmentation of alkyl acetates is dominated by two mechanisms:

- McLafferty Rearrangement: Not applicable to the acid side (methyl group), but "McLafferty-like" elimination of acetic acid occurs on the alcohol side.[1]
- Diagnostic Ions:
 - 43 (): Base peak for almost all acetates.
 - 61 (): Double hydrogen rearrangement, characteristic of acetates.
 - (): Loss of acetic acid. For **3-methylhexyl acetate**, this yields the alkene ion at 98.

Differentiation Table:

Isomer	Base Peak	Key Diagnostic Ion	Retention Index (DB-5)	Mechanistic Note
3-Methylhexyl Acetate	43	98 (Alkene), 55	~1085	Branching at C3 favors cleavage to secondary carbocations.
-Nonyl Acetate	43	61 (Stronger), 98	~1110	Linear chain allows efficient packing (higher RI).
Isoamyl Butyrate	71	89 ()	~1060	Base peak is (butyryl), NOT acetyl (43).

Analytical Decision Tree



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Figure 2: Analytical decision matrix for identifying **3-methylhexyl acetate** from a mixture of ester isomers.

Bioactivity & Applications

Understanding the structural isomerism is critical because biological systems (olfactory receptors) are highly specific.

- Olfactory Profile: **3-Methylhexyl acetate** possesses a "green," fruity, pear-like odor. Isomers like n-nonyl acetate have a waxier, more citrus-peel character. Impurities of linear isomers can degrade the "freshness" of the scent profile in fragrance formulations.
- Chemical Ecology: Methyl-branched esters are common pheromone components in Hymenoptera (ants/bees). The specific position of the methyl group (3- vs 4-) often determines species recognition. For example, Formica ants utilize specific alkanes and esters where the branch position is a "password" for colony integration.

References

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